molecular formula C6H2Cl5N B6320377 2,4-Dichloro-5-(trichloromethyl)pyridine CAS No. 95234-75-6

2,4-Dichloro-5-(trichloromethyl)pyridine

Cat. No.: B6320377
CAS No.: 95234-75-6
M. Wt: 265.3 g/mol
InChI Key: SJZFMUGZRWVTKC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a trichloromethyl group at the 5 position. This compound is of significant interest due to its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trichloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with trichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The starting material, 2,4-dichloropyridine, is reacted with trichloromethylating agents in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-5-(trichloromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(trichloromethyl)pyridine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trichloromethyl)pyridine
  • 2,5-Dichloro-3-(trichloromethyl)pyridine
  • 2,4-Dichloro-3-(trichloromethyl)pyridine

Comparison: 2,4-Dichloro-5-(trichloromethyl)pyridine is unique due to the specific positioning of its chlorine atoms and trichloromethyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atoms can influence the compound’s reactivity and its interaction with biological targets. The trichloromethyl group also contributes to its high reactivity and potential for forming covalent bonds with proteins, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dichloro-5-(trichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZFMUGZRWVTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594175
Record name 2,4-Dichloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95234-75-6
Record name 2,4-Dichloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4,6-dichloropyridin-3-yl)methanol (7 g, 39 mmol) in CCl4 (200 mL), was added sulfuryl dichloride (120 mL) dropwise with stirring. The resulting solution was heated at reflux overnight. The mixture was concentrated and the pH was adjusted to pH 8 by the addition of NaHCO3 (2N). The resulting solution was extracted with EtOAc (2×100 mL) and the organic layers were combined and dried over Na2SO4. The residue was purified by silica gel column chromatography to afford 1.2 g (12%) of 2,4-dichloro-5-(trichloromethyl)pyridine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

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